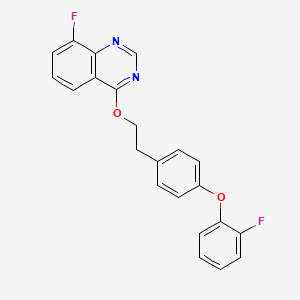

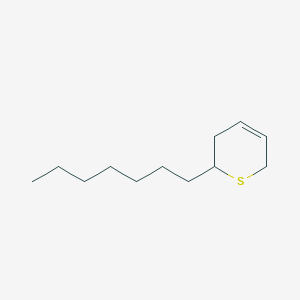

![molecular formula C10H10O3S B14283690 Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate CAS No. 139224-25-2](/img/structure/B14283690.png)

Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

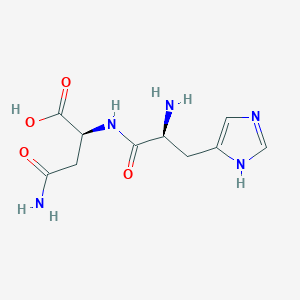

Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate: is an organic compound with the molecular formula C10H10O3S . It is characterized by the presence of a methyl ester group, a hydroxyphenyl group, and a sulfanyl group attached to a prop-2-enoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: The compound can be synthesized through the esterification of with in the presence of an acid catalyst such as . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Thioether Formation: Another method involves the formation of the thioether linkage by reacting with in the presence of a base such as . This reaction is usually conducted in an organic solvent like at elevated temperatures.

Industrial Production Methods: Industrial production of Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be explored to facilitate the reaction and reduce the need for corrosive liquid acids.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the group, leading to the formation of or . Common oxidizing agents include and .

Reduction: Reduction of the can be achieved using with a catalyst, resulting in the formation of .

Substitution: The group can participate in electrophilic aromatic substitution reactions, such as or , using reagents like or .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nitric acid, bromine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Methyl 3-[(4-hydroxyphenyl)sulfanyl]propanoate.

Substitution: Nitrated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Biology:

Antioxidant Activity: Due to the presence of the group, the compound exhibits antioxidant properties, making it a potential candidate for protecting cells from oxidative stress.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme kinetics and mechanisms.

Medicine:

Drug Development: The compound’s structural features make it a potential scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer activities.

Industry:

Coatings and Adhesives: It can be used as an additive in coatings and adhesives to improve their performance and durability.

Mecanismo De Acción

The mechanism by which Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their structure and function. The sulfanyl group can undergo redox reactions, modulating the redox state of cellular components and affecting signaling pathways.

Comparación Con Compuestos Similares

Methyl 3-[(4-methoxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.

Methyl 3-[(4-hydroxyphenyl)thio]propanoate: Similar structure but with a saturated propanoate backbone.

Methyl 3-[(4-hydroxyphenyl)sulfanyl]but-2-enoate: Similar structure but with an extended carbon chain.

Uniqueness:

- The presence of both hydroxyphenyl and sulfanyl groups in Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate provides a unique combination of redox activity and hydrogen bonding capability, making it a versatile compound for various applications.

- The prop-2-enoate backbone allows for additional functionalization and derivatization, enhancing its utility in synthetic chemistry and material science.

Propiedades

Número CAS |

139224-25-2 |

|---|---|

Fórmula molecular |

C10H10O3S |

Peso molecular |

210.25 g/mol |

Nombre IUPAC |

methyl 3-(4-hydroxyphenyl)sulfanylprop-2-enoate |

InChI |

InChI=1S/C10H10O3S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |

Clave InChI |

ITIVJDZSBXAYQU-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C=CSC1=CC=C(C=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

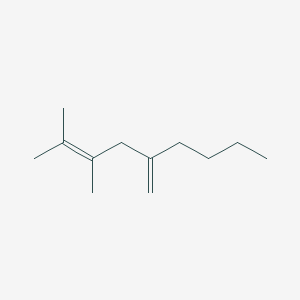

![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)

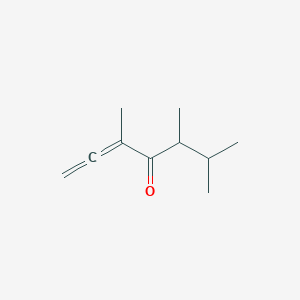

![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)

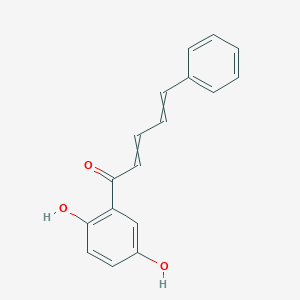

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)